4,6-Dichlorofuro[3,2-c]pyridine
Overview
Description
4,6-Dichlorofuro[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H3Cl2NO and a molecular weight of 188.01 g/mol . It is characterized by the presence of both furan and pyridine rings, which are fused together, and two chlorine atoms attached at the 4 and 6 positions of the pyridine ring
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Related pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against fms kinase , suggesting potential kinase inhibition as a mode of action
Biochemical Pathways
Given the potential kinase inhibition suggested by related compounds , it could be hypothesized that it may affect pathways involving FMS kinase.
Result of Action
As a potential kinase inhibitor , it could theoretically affect cell signaling and potentially have anti-cancer or anti-arthritic effects.
Biochemical Analysis
Biochemical Properties
4,6-Dichlorofuro[3,2-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the biomolecules. For instance, this compound may inhibit or activate specific enzymes, thereby influencing biochemical pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. Additionally, this compound may cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can have lasting impacts on cells, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology of this compound is essential for its safe and effective use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to significant changes in cellular metabolism, highlighting the importance of this compound in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical effects. Understanding these localization mechanisms is essential for elucidating the full range of this compound’s actions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichlorofuro[3,2-c]pyridine typically involves the chlorination of furo[3,2-c]pyridine. One common method includes the reaction of furo[3,2-c]pyridine with chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the chlorination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichlorofuro[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted furo[3,2-c]pyridine derivatives with various functional groups.
Oxidation Reactions: Oxidized furan derivatives such as furanones.
Reduction Reactions: Dihydropyridine derivatives.
Scientific Research Applications
4,6-Dichlorofuro[3,2-c]pyridine has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another chlorinated pyridine with applications in organic synthesis and medicinal chemistry.
4-Chloropyridine: Used as an intermediate in the production of various chemical compounds.
Uniqueness
4,6-Dichlorofuro[3,2-c]pyridine is unique due to its fused furan and pyridine rings, which provide distinct chemical properties and reactivity compared to simple chloropyridines .
Properties
IUPAC Name |
4,6-dichlorofuro[3,2-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNXCJXVMOWCRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=NC(=C21)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.